DAVID Study: Picotamide vs. Aspirin Head-to-Head Comparison for All-Cause Mortality Reduction in Diabetic PAD Patients
In the multi-center, randomized, double-blind DAVID trial, picotamide demonstrated significantly greater reduction in 2-year all-cause mortality compared to aspirin in type 2 diabetic patients with peripheral arterial disease [1]. The cumulative incidence of overall mortality was 3.0% in the picotamide group (600 mg bid) versus 5.5% in the aspirin group (320 mg od), yielding a relative risk ratio of 0.55 favoring picotamide [1]. The combined endpoint of mortality and morbidity (7.1% vs. 8.7%) did not reach statistical significance, indicating that the primary advantage was driven by mortality reduction rather than non-fatal event prevention [1]. This finding is particularly relevant given evidence suggesting aspirin may be less effective in diabetic populations [1].
| Evidence Dimension | All-cause mortality at 24 months |
|---|---|
| Target Compound Data | 3.0% cumulative incidence |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid): 5.5% cumulative incidence |
| Quantified Difference | Relative risk ratio: 0.55 (95% CI: 0.31–0.98); Absolute risk reduction: 2.5 percentage points |
| Conditions | 1209 adults aged 40–75 years with type 2 diabetes and PAD; picotamide 600 mg bid vs. aspirin 320 mg od for 24 months |
Why This Matters
Procurement for diabetes-focused cardiovascular research is justified by direct clinical evidence of superiority over aspirin for mortality reduction in this specific high-risk population.
- [1] Neri Serneri GG, Coccheri S, Marubini E, Violi F; Drug Evaluation in Atherosclerotic Vascular Disease in Diabetics (DAVID) Study Group. Picotamide, a combined inhibitor of thromboxane A2 synthase and receptor, reduces 2-year mortality in diabetics with peripheral arterial disease: the DAVID study. Eur Heart J. 2004 Oct;25(20):1845-52. doi: 10.1016/j.ehj.2004.07.013. PMID: 15474700. View Source
